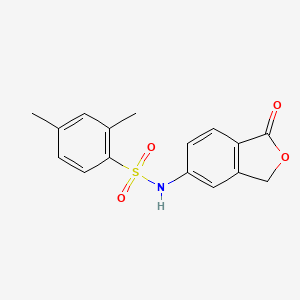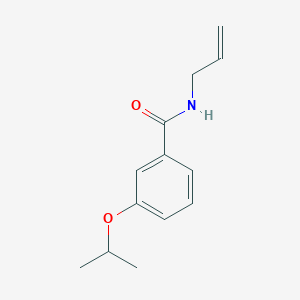![molecular formula C16H23Cl2NO3 B4415562 ethyl 1-[2-(4-chlorophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B4415562.png)
ethyl 1-[2-(4-chlorophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride
Overview
Description
Ethyl 1-[2-(4-chlorophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CEP-1347 and has been shown to have a variety of biochemical and physiological effects that make it a valuable tool for researchers in a variety of fields.
Mechanism of Action
CEP-1347 exerts its neuroprotective effects by inhibiting the activation of the JNK signaling pathway. This pathway is involved in the regulation of cell death and inflammation, and its activation has been implicated in the pathogenesis of neurodegenerative diseases. By inhibiting JNK activation, CEP-1347 can prevent the death of neurons and reduce inflammation in the brain.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, CEP-1347 has been shown to have a variety of other biochemical and physiological effects. It has been shown to inhibit the activity of protein kinases such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), which are involved in the regulation of cell death and inflammation. CEP-1347 has also been shown to inhibit the activity of caspase-3, an enzyme that is involved in the programmed cell death pathway.
Advantages and Limitations for Lab Experiments
CEP-1347 has several advantages as a tool for scientific research. It is a highly specific inhibitor of the JNK signaling pathway, which makes it a valuable tool for studying the role of this pathway in neurodegenerative diseases. CEP-1347 is also relatively stable and can be easily synthesized in the laboratory.
However, there are also some limitations to the use of CEP-1347 in lab experiments. It has been shown to have some off-target effects on other protein kinases, which can complicate data interpretation. In addition, the neuroprotective effects of CEP-1347 have only been demonstrated in animal models, and it is not yet clear whether these effects will translate to humans.
Future Directions
There are several directions for future research on CEP-1347. One area of interest is the development of more specific inhibitors of the JNK signaling pathway that do not have off-target effects. Another area of interest is the investigation of the potential therapeutic applications of CEP-1347 in humans with neurodegenerative diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of CEP-1347 and its potential applications in other areas of scientific research.
Scientific Research Applications
CEP-1347 has been extensively studied for its potential applications in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. It has been shown to have neuroprotective effects by inhibiting the activation of the JNK signaling pathway, which is involved in cell death and inflammation. CEP-1347 has also been shown to improve motor function and cognitive performance in animal models of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
ethyl 1-[2-(4-chlorophenoxy)ethyl]piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3.ClH/c1-2-20-16(19)13-7-9-18(10-8-13)11-12-21-15-5-3-14(17)4-6-15;/h3-6,13H,2,7-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJHKEXBZRIZSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCOC2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4415480.png)
![2-{[(4-methylphenyl)sulfonyl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4415488.png)
![N-(2-chlorophenyl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4415493.png)

![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-chlorophenyl)acetamide](/img/structure/B4415508.png)
![2,10-dimethylpyrimido[1,2-a]benzimidazol-4(10H)-one](/img/structure/B4415509.png)
![N-(2-chlorophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4415534.png)
![1-(4-chlorophenyl)-3-{[1-(2-thienylcarbonyl)-4-piperidinyl]amino}-2,5-pyrrolidinedione](/img/structure/B4415536.png)


![N-[3-(methylthio)propyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-en-1-amine](/img/structure/B4415560.png)

![1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazole](/img/structure/B4415578.png)
![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4415579.png)